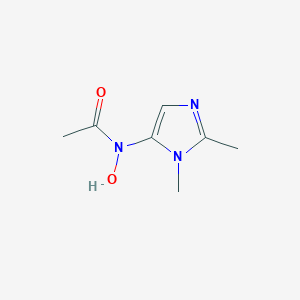
1-(1-甲基-1H-1,2,4-三唑-5-基)乙酮
描述
Synthesis Analysis
The synthesis of triazole derivatives, similar to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, involves cycloaddition reactions, nucleophilic substitutions, and other synthetic routes that allow for the introduction of various substituents on the triazole ring. For instance, the reaction between 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone has been described, showcasing the potential synthetic pathways that can be adapted to synthesize related compounds (Xu et al., 2005).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the compound's electronic and spatial configuration. X-ray crystallography and spectroscopic methods such as IR, NMR, and DFT studies provide deep insights into the molecular geometry, electronic distribution, and intermolecular interactions within these compounds. For example, the molecular geometry of 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone was optimized using DFT methods, highlighting the structural characteristics of triazole derivatives (Inkaya et al., 2013).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on the substituents attached to the triazole ring. These reactions are crucial for the synthesis of a wide range of compounds with potential biological activities. The reactivity of the triazole ring, influenced by its electronic structure, allows for the introduction of various functional groups, altering the compound's chemical properties significantly.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting point, boiling point, solubility, and crystallinity, are influenced by the molecular structure and substituents present on the triazole ring. These properties are essential for determining the compound's suitability for different applications, including pharmaceuticals, agrochemicals, and material science.
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards different reagents, are determined by the electron-donating or withdrawing nature of the substituents attached to the triazole ring. Understanding these properties is crucial for designing compounds with desired reactivity and stability profiles for various applications.
- (Xu et al., 2005)
- (Inkaya et al., 2013)
科学研究应用
Environmental Science and Pollution Research
- Scientific Field: Environmental Science and Pollution Research .
- Application Summary: This compound is used as a marker of 1,1-dimethylhydrazine exposure in plants . It forms at all contaminant concentrations in an extremely short period .
- Methods of Application: Garden cress (Lepidium sativum L.) and zucchini (Cucurbita pepo L.) were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system . The seed germination and plant growth experiments were carried out in Petri dishes using an aqueous media .
- Results: Among the detected 1,1-dimethylhydrazine transformation products in plant tissues, 1-methyl-1H-1,2,4-triazole had the highest intensity and reproducibility .
Crystallography
- Scientific Field: Crystallography .
- Application Summary: The crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione, which is an intermediate for the synthesis of ensitrelvir, a novel oral drug for the treatment of coronavirus disease 2019 (COVID-19), was reported .
- Methods of Application: The crystal structure was determined using X-ray diffraction .
- Results: The crystal structure was successfully determined and reported .
Anticancer Research
- Scientific Field: Anticancer Research .
- Application Summary: 1,2,4-triazole derivatives are being evaluated as promising anticancer agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The results or outcomes obtained are not detailed in the search results .
Environmental Contamination Detection
- Scientific Field: Environmental Science .
- Application Summary: This compound is used as a marker to determine 1,1-dimethylhydrazine environment contamination . It forms at all contaminant concentrations in an extremely short period .
- Methods of Application: The detection of 1-methyl-1H-1,2,4-triazole in combination with other transformation products is used to determine 1,1-dimethylhydrazine environment contamination .
- Results: This preliminary study determined 1,1-dimethylhydrazine environment contamination by detecting 1-methyl-1H-1,2,4-triazole in combination with other transformation products .
Anticancer Drug Development
- Scientific Field: Medicinal Chemistry .
- Application Summary: Three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Synthesis Methods
- Scientific Field: Organic Chemistry .
- Application Summary: 1,2,4-triazole is synthesized from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The synthesis method leads to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) .
Environmental Contamination Detection
- Scientific Field: Environmental Science .
- Application Summary: This compound is used as a marker to determine 1,1-dimethylhydrazine environment contamination . It forms at all contaminant concentrations in an extremely short period .
- Methods of Application: The detection of 1-methyl-1H-1,2,4-triazole in combination with other transformation products is used to determine 1,1-dimethylhydrazine environment contamination .
- Results: This preliminary study determined 1,1-dimethylhydrazine environment contamination by detecting 1-methyl-1H-1,2,4-triazole in combination with other transformation products .
Anticancer Drug Development
- Scientific Field: Medicinal Chemistry .
- Application Summary: Three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Synthesis Methods
- Scientific Field: Organic Chemistry .
- Application Summary: 1,2,4-triazole is synthesized from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The synthesis method leads to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) .
安全和危害
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone should be handled with care. It is essential to follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .
未来方向
属性
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBPRJENODVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | |
CAS RN |
106535-28-8 | |
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)







![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)

![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)